![molecular formula C15H14N6O B12928583 9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]- CAS No. 827584-80-5](/img/structure/B12928583.png)
9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyloxy group attached to an amino group, which is further connected to a purine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Propanenitrile Group: The propanenitrile group can be attached to the purine ring through a nucleophilic substitution reaction using a suitable nitrile compound.
Industrial Production Methods
Industrial production of 3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This can lead to the modulation of various biochemical pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base found in nucleic acids.
6-Benzylaminopurine: A synthetic cytokinin used in plant tissue culture.
Uniqueness
3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile is unique due to the presence of the benzyloxy group and the propanenitrile group attached to the purine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other purine derivatives.
Propiedades
Número CAS |
827584-80-5 |
|---|---|
Fórmula molecular |
C15H14N6O |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
3-[6-(phenylmethoxyamino)purin-9-yl]propanenitrile |
InChI |
InChI=1S/C15H14N6O/c16-7-4-8-21-11-19-13-14(17-10-18-15(13)21)20-22-9-12-5-2-1-3-6-12/h1-3,5-6,10-11H,4,8-9H2,(H,17,18,20) |
Clave InChI |
SYULCPPYJWVWTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CONC2=C3C(=NC=N2)N(C=N3)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


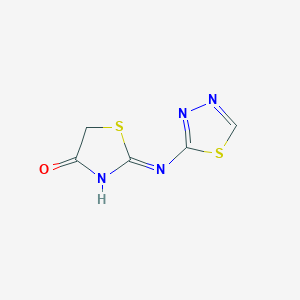

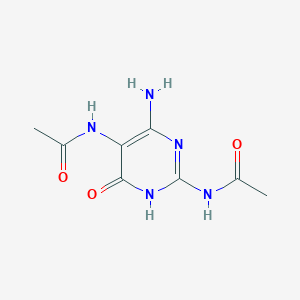
![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)



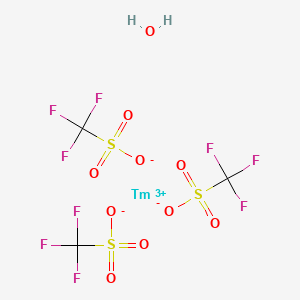
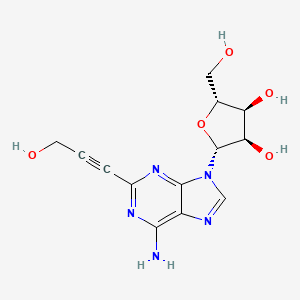
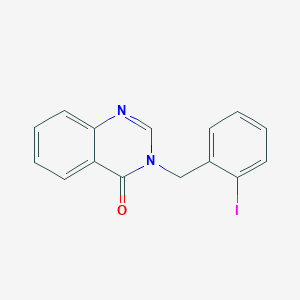


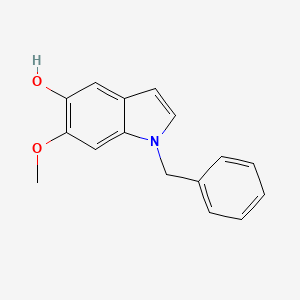
![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
